methyl (1S,2R,3R,4R,8R,9R,10R,13R,15R)-13-(furan-3-yl)-2-hydroxy-9-(2-methoxy-2-oxoethyl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-diene-4-carboxylate
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Overview
Description
Methyl (1S,2R,3R,4R,8R,9R,10R,13R,15R)-13-(furan-3-yl)-2-hydroxy-9-(2-methoxy-2-oxoethyl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-diene-4-carboxylate is a complex organic compound belonging to the class of tetracyclic compounds. This compound is notable for its intricate ring structure and the presence of multiple chiral centers, which confer unique stereochemical properties. It contains various functional groups, including an ester, ketone, and furan, making it a versatile molecule for synthetic and analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1S,2R,3R,4R,8R,9R,10R,13R,15R)-13-(furan-3-yl)-2-hydroxy-9-(2-methoxy-2-oxoethyl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-diene-4-carboxylate typically involves a multi-step process that includes the following steps:
Formation of the tetracyclic core through a series of cyclization reactions.
Introduction of the furan ring via a Diels-Alder reaction.
Functional group transformations to introduce the hydroxyl, ester, and methoxy groups.
Final purification through chromatography or recrystallization.
Industrial Production Methods
Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to scale up the synthesis. These might include:
Continuous flow reactions for better control over reaction parameters.
Use of greener solvents and reagents to minimize environmental impact.
Implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: : Can be oxidized to introduce additional oxygen functionalities.
Reduction: : Reduction reactions can be used to modify the ketone or ester groups.
Substitution: : Nucleophilic substitution can alter the methoxy group or other ester derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and nucleophiles such as Grignard reagents. Typical conditions might involve organic solvents like tetrahydrofuran (THF) and specific temperatures to drive the reactions to completion.
Major Products
The major products formed from these reactions vary depending on the starting materials and conditions used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could lead to primary alcohols or alkanes.
Scientific Research Applications
Methyl (1S,2R,3R,4R,8R,9R,10R,13R,15R)-13-(furan-3-yl)-2-hydroxy-9-(2-methoxy-2-oxoethyl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-diene-4-carboxylate has a broad range of applications in various scientific fields:
Chemistry: : Used as a building block for complex molecular architectures.
Biology: : Investigated for its potential biological activity and as a ligand in biochemical assays.
Medicine: : Explored for its pharmacological properties and potential therapeutic uses.
Industry: : Utilized in the development of new materials and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The compound's mechanism of action typically involves interactions with specific molecular targets, such as enzymes or receptors. These interactions may trigger various biochemical pathways, leading to the desired effect. For instance, the furan ring might enable binding to a particular protein, while the ester and hydroxyl groups could facilitate interactions with cellular membranes or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Methyl (1S,2R,3R,4R,8R,9R,10R,13R,15R)-13-(furan-3-yl)-2-hydroxy-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-diene-4-carboxylate: : Lacks the methoxy-oxoethyl group, affecting its chemical properties and applications.
Methyl (1S,2R,3R,4R,8R,9R,10R,13R,15R)-13-(thiophene-3-yl)-2-hydroxy-9-(2-methoxy-2-oxoethyl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-diene-4-carboxylate:
Unique Features
The unique combination of functional groups in methyl (1S,2R,3R,4R,8R,9R,10R,13R,15R)-13-(furan-3-yl)-2-hydroxy-9-(2-methoxy-2-oxoethyl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-diene-4-carboxylate endows it with distinct chemical and biological properties. The presence of multiple chiral centers also allows for stereochemical diversity, which can be leveraged in various synthetic and research applications.
Properties
Molecular Formula |
C28H34O8 |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
methyl (1S,2R,3R,4R,8R,9R,10R,13R,15R)-13-(furan-3-yl)-2-hydroxy-9-(2-methoxy-2-oxoethyl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-diene-4-carboxylate |
InChI |
InChI=1S/C28H34O8/c1-14-16(15-8-10-35-13-15)11-17-21(14)28(4)18(12-20(30)33-5)27(3)19(29)7-9-26(2,25(32)34-6)23(27)22(31)24(28)36-17/h7-10,13,16-18,22-24,31H,11-12H2,1-6H3/t16-,17-,18+,22-,23+,24-,26-,27+,28-/m1/s1 |
InChI Key |
CTBHKOAPXBDFPX-MNBDJQRRSA-N |
Isomeric SMILES |
CC1=C2[C@@H](C[C@H]1C3=COC=C3)O[C@H]4[C@@]2([C@H]([C@@]5([C@@H]([C@H]4O)[C@](C=CC5=O)(C)C(=O)OC)C)CC(=O)OC)C |
Canonical SMILES |
CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(C4O)C(C=CC5=O)(C)C(=O)OC)C)CC(=O)OC)C |
Origin of Product |
United States |
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